dBAZ2B

PROTAC Targeted Protein Degradation BAZ2B

dBAZ2B is a first-in-class Proteolysis Targeting Chimera (PROTAC) degrader that selectively targets the bromodomain-containing protein BAZ2B for ubiquitin-proteasome-mediated degradation. Unlike traditional bromodomain inhibitors that occupy the acetyl-lysine binding pocket, dBAZ2B employs a heterobifunctional design comprising a BAZ2A/B ligand (HY-168449), a linker (HY-168450), and a cereblon (CRBN) E3 ligase ligand (HY-125905) to induce proximity-dependent polyubiquitination and subsequent degradation of BAZ2B.

Molecular Formula C55H66FN11O6S
Molecular Weight 1028.2 g/mol
Cat. No. B15542912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedBAZ2B
Molecular FormulaC55H66FN11O6S
Molecular Weight1028.2 g/mol
Structural Identifiers
InChIInChI=1S/C55H66FN11O6S/c1-34-49(74-33-59-34)40-15-16-41(25-58-51(69)44-22-43(68)29-67(44)52(70)50(54(2,3)4)63-53(71)55(56)18-19-55)45(21-40)73-31-37-9-7-36(8-10-37)30-72-32-46-62-47(42-26-61-65(6)28-42)48(39-13-11-35(23-57)12-14-39)66(46)20-17-38-24-60-64(5)27-38/h11-16,21,24,26-28,33,36-37,43-44,50,68H,7-10,17-20,22,25,29-32H2,1-6H3,(H,58,69)(H,63,71)/t36?,37?,43-,44+,50-/m1/s1
InChIKeyRGWQKKYWIUGFIR-BJAUDDLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

dBAZ2B Chemical Structure and First-in-Class BAZ2B-Selective PROTAC Degrader Profile for Procurement


dBAZ2B is a first-in-class Proteolysis Targeting Chimera (PROTAC) degrader that selectively targets the bromodomain-containing protein BAZ2B for ubiquitin-proteasome-mediated degradation [1]. Unlike traditional bromodomain inhibitors that occupy the acetyl-lysine binding pocket, dBAZ2B employs a heterobifunctional design comprising a BAZ2A/B ligand (HY-168449), a linker (HY-168450), and a cereblon (CRBN) E3 ligase ligand (HY-125905) to induce proximity-dependent polyubiquitination and subsequent degradation of BAZ2B [2]. The compound has a molecular formula of C55H66FN11O6S and a molecular weight of 1028.25 g/mol, with reported degradation potency of DC50 = 19 nM in cellular assays [3].

Why dBAZ2B Cannot Be Substituted with Generic BAZ2 Bromodomain Inhibitors or Pan-BAZ2 Degraders


Substitution of dBAZ2B with BAZ2 bromodomain inhibitors (e.g., BAZ2-ICR, GSK2801) or the pan-BAZ2 degrader dBAZ2 is scientifically invalid because these tools operate via fundamentally different mechanisms and exhibit distinct selectivity profiles that yield divergent experimental outcomes. Bromodomain inhibitors occupy the Kac-binding pocket to block reader function without eliminating the protein, preserving scaffolding functions and requiring sustained target occupancy [1]. In contrast, PROTAC degraders like dBAZ2B catalyze complete protein removal, achieving more profound and sustained functional ablation with catalytic substoichiometric activity [2]. Critically, dBAZ2 (DC50 = 250 nM for BAZ2B) degrades both BAZ2A and BAZ2B, whereas dBAZ2B achieves ~13-fold greater degradation potency for BAZ2B (DC50 = 19 nM) while sparing BAZ2A [3]. This isoform selectivity is essential because BAZ2A and BAZ2B play distinct roles in disease development despite their structural similarity; tools that inhibit or degrade both paralogs cannot resolve isoform-specific biological functions [3].

dBAZ2B BAZ2B-Selective Degradation Quantitative Comparative Evidence for Procurement Decision-Making


dBAZ2B vs dBAZ2: 13-Fold Superior BAZ2B Degradation Potency and Isoform Selectivity

dBAZ2B demonstrates approximately 13-fold greater degradation potency for BAZ2B compared to the pan-BAZ2 degrader dBAZ2, while achieving complete selectivity over BAZ2A degradation. In PC3 cells, dBAZ2B induces BAZ2B degradation with a DC50 of 19 nM and a maximum degradation efficacy (Dmax) of ≥97%, with no detectable degradation of BAZ2A [1]. In contrast, dBAZ2 degrades both BAZ2A (DC50 = 180 nM) and BAZ2B (DC50 = 250 nM) with Dmax ≥97% for both isoforms [2]. The quantified difference is a 13.2-fold improvement in BAZ2B degradation potency and isoform-selective degradation versus pan-degradation.

PROTAC Targeted Protein Degradation BAZ2B Isoform Selectivity DC50

dBAZ2B vs GSK2801: Mechanistic Distinction Between Catalytic Protein Degradation and Occupancy-Driven Bromodomain Inhibition

dBAZ2B functions as a catalytic PROTAC degrader that eliminates BAZ2B protein, whereas GSK2801 is a reversible occupancy-driven bromodomain inhibitor. GSK2801 binds BAZ2B bromodomain with a Kd of 257 nM and BAZ2A with a Kd of 136 nM, showing >50-fold selectivity for BAZ2A/B over BRD4, but also exhibits off-target binding to TAF1L (Kd = 320 nM) and BRD9 (Kd = 1.1 μM) [1][2]. Importantly, dBAZ2B achieves complete protein degradation (Dmax ≥97%) within 2 hours that is maintained for at least 3 days, providing sustained functional ablation after washout [3]. In contrast, inhibitor effects require continuous target occupancy and are reversed upon compound removal. No direct comparative degradation data between dBAZ2B and GSK2801 exist because inhibitors do not degrade target proteins; the distinction is fundamentally mechanistic rather than quantitative on a single potency scale.

PROTAC Bromodomain Inhibitor BAZ2B Mechanism of Action Degradation vs Inhibition

dBAZ2B Cellular Degradation Kinetics: Rapid Onset and Sustained BAZ2B Depletion Across Multiple Cell Lines

dBAZ2B induces near-complete BAZ2B degradation (Dmax ≥97%) within 2 hours of treatment, and this depletion is maintained for at least 3 days in both PC3 prostate cancer cells and MM1S multiple myeloma cells [1]. This rapid onset and sustained duration of degradation are critical kinetic parameters that distinguish dBAZ2B from both inhibitors (which require continuous occupancy) and from the less potent pan-degrader dBAZ2 (DC50 = 250 nM for BAZ2B) [2]. While no direct kinetic comparison with BAZ2-ICR or GSK2801 is available due to the different mechanisms, the degradation kinetics of dBAZ2B are quantitatively characterized: Dmax ≥97%, Tmax ≤2 h, duration ≥72 h post-single treatment.

Degradation Kinetics PROTAC BAZ2B Cellular Assay Time Course

dBAZ2B Procurement-Relevant Research and Drug Discovery Application Scenarios


Isoform-Selective Target Validation Studies Distinguishing BAZ2B from BAZ2A Function

dBAZ2B enables unambiguous dissection of BAZ2B-specific biology in disease models. Because dBAZ2B selectively degrades BAZ2B (DC50 = 19 nM) without affecting BAZ2A levels, researchers can attribute observed phenotypes directly to BAZ2B loss-of-function [1]. This is critical in prostate cancer research where BAZ2A is a validated driver of migration and invasion, while BAZ2B's role remains poorly defined [2]. Unlike pan-BAZ2 tools (dBAZ2, BAZ2-ICR, GSK2801) that simultaneously target both paralogs, dBAZ2B provides the isoform resolution necessary for deconvoluting distinct biological contributions of BAZ2A and BAZ2B.

PROTAC Degrader Development as Chemical Probe for Epigenetic Reader Domain Studies

dBAZ2B serves as a first-in-class chemical probe for investigating the consequences of complete BAZ2B protein ablation versus bromodomain inhibition. The compound achieves ≥97% degradation within 2 hours that persists for at least 3 days in both PC3 and MM1S cells [1], providing a robust tool for time-resolved functional genomics and proteomics experiments. This sustained degradation profile is particularly valuable for long-term phenotypic assays (e.g., proliferation, differentiation, senescence) where reversible inhibitors like BAZ2-ICR or GSK2801 would require continuous compound exposure and may confound results due to off-target bromodomain engagement [3].

BAZ2B-Targeted Degrader Development in Prostate Cancer and Hematologic Malignancy Models

dBAZ2B demonstrates degradation activity in both PC3 prostate cancer cells (androgen receptor-negative) and MM1S multiple myeloma cells, establishing its utility across solid tumor and hematologic malignancy models [1]. This cross-lineage activity supports procurement for oncology-focused screening cascades where BAZ2B depletion may reveal therapeutic vulnerabilities. The compound's validated cellular activity in these disease-relevant models distinguishes it from inhibitors like GSK2801, which show variable cellular efficacy depending on selectivity profile and off-target effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for dBAZ2B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.